

An In-depth Technical Guide to the Crystal Structure of Gadolinium Carbonate Hydrates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Gadolinium carbonate

Cat. No.: B1596562

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Introduction

Gadolinium carbonate hydrates ($\text{Gd}_2(\text{CO}_3)_3 \cdot n\text{H}_2\text{O}$) are inorganic compounds that have garnered interest in various scientific fields, including as precursors for the synthesis of gadolinium-based nanomaterials for applications in magnetic resonance imaging (MRI) and as phosphors. Despite their utility, a complete single-crystal X-ray diffraction analysis that would definitively determine their crystal structure remains elusive in publicly accessible scientific literature. This guide provides a comprehensive overview of the current state of knowledge regarding these compounds. In the absence of a determined crystal structure for **gadolinium carbonate** hydrates, this document presents the well-characterized crystal structure of lanthanum carbonate octahydrate ($\text{La}_2(\text{CO}_3)_3 \cdot 8\text{H}_2\text{O}$) as a relevant analogue, given that lanthanum and gadolinium are both members of the lanthanide series. Furthermore, this guide details established protocols for the synthesis of both nanocrystalline and amorphous forms of **gadolinium carbonate** hydrates and describes their thermal decomposition pathways.

Crystal Structure: An Analogous Case Study of Lanthanum Carbonate Octahydrate

Due to the lack of a complete, published crystal structure for any hydrate of **gadolinium carbonate**, the crystal structure of lanthanum carbonate octahydrate ($\text{La}_2(\text{CO}_3)_3 \cdot 8\text{H}_2\text{O}$) is presented here as a structural analogue. The study of this related lanthanide compound provides valuable insight into the potential coordination and crystal packing that might be expected for **gadolinium carbonate** hydrates.

The crystal structure of $\text{La}_2(\text{CO}_3)_3 \cdot 8\text{H}_2\text{O}$ is an irregular layer type. The layers are formed by alternating rows of carbonate ions and lanthanum ions. The structure contains two distinct 10-coordinate lanthanum polyhedra, with coordination sites occupied by both water molecules and carbonate ions acting as bidentate and unidentate ligands.[1] Not all water molecules are bound to the metal ions; some are situated between the layers, contributing to the hydrated nature of the compound.[1]

Table 1: Crystallographic Data for Lanthanum Carbonate Octahydrate ($\text{La}_2(\text{CO}_3)_3 \cdot 8\text{H}_2\text{O}$)[2]

Parameter	Value
Crystal System	Orthorhombic
Space Group	Pccn
a	$8.984 \pm 0.004 \text{ \AA}$
b	$9.580 \pm 0.004 \text{ \AA}$
c	$17.00 \pm 0.01 \text{ \AA}$
Formula Units (Z)	4
Calculated Density	2.732 g/cm^3
Observed Density	$2.72 \pm 0.01 \text{ g/cm}^3$

Synthesis and Experimental Protocols

Two primary methods for the synthesis of **gadolinium carbonate** hydrates in nanoparticle form have been reported, yielding either nanocrystalline or amorphous products.

This method, adapted from the work of He et al. (2012), describes the formation of nano-sized crystals of **gadolinium carbonate** through reaction crystallization in a semi-batch crystallizer. [3][4][5]

Materials:

- Gadolinium chloride (GdCl_3)

- Ammonium hydrogen carbonate (NH_4HCO_3)
- Deionized water

Equipment:

- Semi-batch crystallizer (e.g., standard Rushton crystallizer with a working volume of 1.7 L)
- Agitator
- Pumps for reactant delivery
- Water circulating bath for temperature control
- (Optional) Ultrasonic device

Procedure:

- The crystallizer is initially filled to half its working volume (0.85 L) with deionized water.
- The temperature of the water in the crystallizer is maintained at 25°C using a water circulating bath.
- Aqueous solutions of gadolinium chloride and ammonium hydrogen carbonate are prepared. For example, to achieve final concentrations of 0.003 M GdCl_3 and 0.0045 M NH_4HCO_3 .
- The reactant solutions are simultaneously pumped into the crystallizer under controlled agitation (e.g., 500 rpm).
- The reaction proceeds, leading to the nucleation and growth of **gadolinium carbonate** nanocrystals. The crystals are formed by the aggregation of primary particles approximately 5 nm in size.^[3]
- After the reaction is complete, the nanocrystal suspension is filtered using a nano filter, and the collected solid is washed and dried.
- (Optional) The application of ultrasonic energy during the crystallization process can be used to inhibit primary particle aggregation, resulting in a significant reduction in the final crystal

size.^[3]

This one-pot hydrothermal process, described by Liang et al. (2013), yields ultrasmall, amorphous gadolinium hydrated carbonate nanoparticles.^[6]

Materials:

- Gadolinium chloride hexahydrate ($\text{GdCl}_3 \cdot 6\text{H}_2\text{O}$)
- Urea ($\text{CO}(\text{NH}_2)_2$)
- Poly(acrylic acid) (PAA)
- Deionized water

Equipment:

- Teflon-lined stainless steel autoclave

Procedure:

- In a typical synthesis, gadolinium chloride hexahydrate, urea, and poly(acrylic acid) are dissolved in deionized water.
- The solution is transferred to a Teflon-lined stainless steel autoclave.
- The autoclave is sealed and heated to a specific temperature (e.g., 120°C) for a set duration (e.g., 4 hours).
- During the hydrothermal treatment, urea decomposes to generate carbonate ions, which then react with the gadolinium ions to form gadolinium hydrated carbonate nanoparticles. The poly(acrylic acid) serves as a coating agent.
- After the reaction, the autoclave is cooled to room temperature.
- The resulting nanoparticle suspension is collected and purified, for instance, by dialysis, to remove unreacted precursors and byproducts.

- The final product consists of amorphous gadolinium hydrated carbonate nanoparticles with a small core size (approximately 2.3 ± 0.1 nm).[6]

Characterization

Powder X-ray diffraction is a primary technique for identifying the crystalline phases and assessing the crystallinity of **gadolinium carbonate** hydrates. For amorphous forms, PXRD will show broad, diffuse scattering peaks, while crystalline materials will exhibit sharp Bragg reflections.

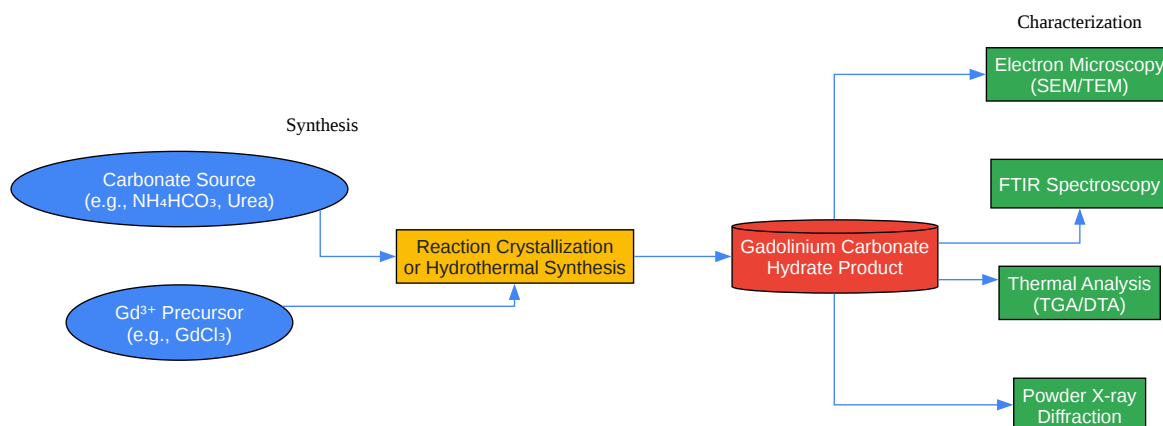
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study the thermal decomposition of **gadolinium carbonate** hydrates.

Table 2: Thermal Decomposition Steps of Gadolinium(III) Carbonate Trihydrate ($\text{Gd}_2(\text{CO}_3)_3 \cdot 3\text{H}_2\text{O}$)[7]

Decomposition Step	Reaction	Atmosphere
1	$\text{Gd}_2(\text{CO}_3)_3 \cdot 3\text{H}_2\text{O} \rightarrow \text{Gd}_2(\text{CO}_3)_3 + 3\text{H}_2\text{O}$	Air, CO_2 , Inert (N_2 , Ar, He)
2	$\text{Gd}_2(\text{CO}_3)_3 \rightarrow \text{Gd}_2\text{O}_3 \cdot 2.5\text{CO}_2$	Air, CO_2 , Inert
3	$\text{Gd}_2\text{O}_3 \cdot 2.5\text{CO}_2 \rightarrow \text{Gd}_2\text{O}_2\text{CO}_3$	Air, CO_2 , Inert
4	$\text{Gd}_2\text{O}_2\text{CO}_3 \rightarrow \text{Gd}_2\text{O}_3$	Air, CO_2 , Inert

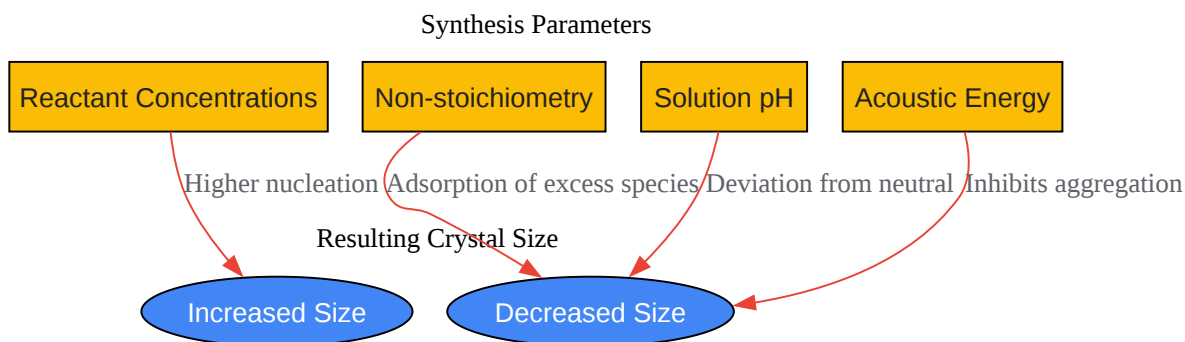
All detectable reactions during the thermal decomposition are endothermic.[7] The intermediates, particularly the oxycarbonates, exhibit notable stability in a carbon dioxide atmosphere.[7]

Visualizations



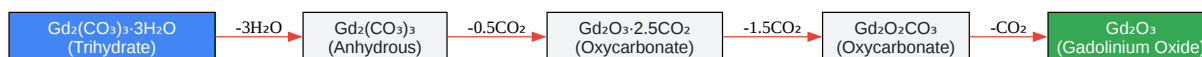
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Caption: Experimental workflow for the synthesis and characterization of **gadolinium carbonate** hydrates.



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Caption: Influence of synthesis parameters on the nanocrystal size of **gadolinium carbonate**.

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Caption: Thermal decomposition pathway of **gadolinium carbonate** trihydrate.

Conclusion

While the precise crystal structure of **gadolinium carbonate** hydrates remains to be elucidated through single-crystal X-ray diffraction, significant progress has been made in synthesizing and characterizing these materials in nanocrystalline and amorphous forms. The crystal structure of lanthanum carbonate octahydrate serves as a valuable reference for understanding the potential structural motifs in lanthanide carbonates. Detailed protocols for the synthesis of **gadolinium carbonate** nanoparticles are available and offer control over particle size and crystallinity. The thermal decomposition behavior of the trihydrate is well-documented, showing a multi-step process leading to the formation of gadolinium oxide. Future research focusing on the growth of single crystals of various **gadolinium carbonate** hydrates is necessary to provide a definitive understanding of their atomic arrangements, which will further aid in the rational design of gadolinium-based materials for advanced applications.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of Gadolinium Carbonate Hydrates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1596562#crystal-structure-of-gadolinium-carbonate-hydrates]

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